molecular formula C20H17N5O2S B2818880 3-(1-(benzo[d]thiazole-6-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 2034535-31-2

3-(1-(benzo[d]thiazole-6-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2818880
CAS No.: 2034535-31-2
M. Wt: 391.45
InChI Key: KNJSRLDWMSMYCA-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzo[d]thiazole, a piperidine, and a pyrido[2,3-d]pyrimidin-4-one. These groups are common in medicinal chemistry and are often found in biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple heterocyclic rings. These rings can participate in a variety of interactions including pi stacking and hydrogen bonding, which can influence the compound’s properties and biological activity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple heterocyclic rings and a piperidine group could impact its solubility, stability, and reactivity .

Scientific Research Applications

Synthesis and Applications in Medicinal Chemistry

  • Research has developed methods for synthesizing pyrido[2,3-d]pyrimidines, thiazolo[3,2-a]pyridines, pyrano[2,3-b]benzopyrrole, and pyrido[2,3-d]benzopyrrole derivatives, exploring their potential applications in medicinal chemistry due to their antimicrobial properties (Mahmoud et al., 2007). These compounds, including variations incorporating the benzothiazole moiety, offer a rich platform for developing new therapeutic agents due to their diverse biological activities.

Antiproliferative Activity

  • A study synthesized thiazole/benzothiazole fused pyranopyrimidine derivatives and evaluated their antiproliferative activity against various cancer cell lines, highlighting the potential of these compounds in cancer research. Among them, certain derivatives demonstrated selective cytotoxicity towards cancer cells, indicating their utility in designing cancer therapies (Nagaraju et al., 2020).

Antimicrobial Activity

  • The antimicrobial activities of novel fluorinated thiazolo[3,2-a]pyridines and thiazolo[2',3':1,6]pyrido[2,3-d]pyrimidines were investigated, showing effectiveness against various microbial strains. This underscores the potential of these compounds in developing new antimicrobial agents (El-Maghraby et al., 2002).

Antitumor Evaluation

  • Another study focused on synthesizing 2,4,6-trisubstituted pyrimidine derivatives containing the benzothiazole moiety, evaluating their antitumor activities. Some compounds showed moderate to strong antitumor activities against various cancer cell lines, highlighting the therapeutic potential of these derivatives (Li et al., 2020).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Compounds with similar structures are known to have a wide range of biological activities, including antimicrobial, antiviral, antitumor, and antifibrotic effects .

Future Directions

Future research could involve further exploration of the biological activity of this compound, as well as optimization of its structure for improved activity and selectivity .

Properties

IUPAC Name

3-[1-(1,3-benzothiazole-6-carbonyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O2S/c26-19(13-3-4-16-17(10-13)28-12-23-16)24-8-5-14(6-9-24)25-11-22-18-15(20(25)27)2-1-7-21-18/h1-4,7,10-12,14H,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNJSRLDWMSMYCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)C(=O)C4=CC5=C(C=C4)N=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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